molecular formula C24H26N2O6 B130175 Fmoc-Orn(Alloc)-OH CAS No. 147290-11-7

Fmoc-Orn(Alloc)-OH

Cat. No. B130175
M. Wt: 438.5 g/mol
InChI Key: RXLIOYNXBHZZBI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Orn(Alloc)-OH is a derivative of the amino acid ornithine, which is protected at the amino group by the fluorenylmethyloxycarbonyl (Fmoc) group and at the side chain amino group by the allyloxycarbonyl (Alloc) group. This dual protection strategy is commonly used in peptide synthesis to allow for selective deprotection and modification of amino acid side chains. The Fmoc group is typically removed under basic conditions, while the Alloc group can be removed under palladium-catalyzed conditions, allowing for orthogonal deprotection strategies in peptide synthesis.

Synthesis Analysis

The synthesis of Fmoc-Orn(Alloc)-OH is not directly described in the provided papers. However, similar Fmoc-protected amino acids are synthesized using Fmoc-chemistry-based solid-phase peptide synthesis (SPPS) as described in the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine . Additionally, the use of benzotriazole reagents for the synthesis of Fmoc-protected amino acids is reported, which could potentially be applied to the synthesis of Fmoc-Orn(Alloc)-OH . The Fmoc-D-Dpr(Alloc)-OH, a related compound, is prepared from Boc-D-asparagine in a four-step process, which could provide insights into the synthesis of Fmoc-Orn(Alloc)-OH .

Molecular Structure Analysis

The molecular structure of Fmoc-Orn(Alloc)-OH would consist of the ornithine amino acid as the core structure, with the Fmoc group attached to the alpha-amino group and the Alloc group attached to the side chain amino group. The Fmoc group is a bulky aromatic moiety that provides steric protection and can be identified by its characteristic UV absorbance, which is useful in monitoring peptide synthesis. The Alloc group is a smaller, aliphatic protecting group that can be selectively removed in the presence of other protecting groups.

Chemical Reactions Analysis

Fmoc-Orn(Alloc)-OH can participate in various chemical reactions typical of protected amino acids in peptide synthesis. The Fmoc group can be removed by piperidine or other secondary amines, while the Alloc group can be selectively removed by palladium-catalyzed reactions, such as those involving palladium(0) and an appropriate phosphine ligand . The amino acid can then be incorporated into peptides using SPPS, and the side chain can be further modified after Alloc deprotection. For example, the Alloc-protected side chain could be used for selective glycosylation as demonstrated in the synthesis of neoglycopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Orn(Alloc)-OH would be influenced by its protective groups. The Fmoc group increases the hydrophobicity of the amino acid and provides UV absorbance for monitoring purposes. The Alloc group adds an additional site for chemical modification. The stability of the Fmoc and Alloc groups under different conditions is crucial for their use in peptide synthesis. For instance, Fmoc-protected amino acids are stable under acidic conditions but are removed under basic conditions, while Alloc-protected amino acids are stable under both acidic and basic conditions but can be removed under oxidative conditions or by palladium-catalyzed reactions . The solubility of Fmoc-Orn(Alloc)-OH in organic solvents would be relatively high due to the hydrophobic nature of the Fmoc group, facilitating its use in organic synthesis.

Scientific Research Applications

1. Peptide Synthesis and β-Sheet Formation

Fmoc-Orn(Alloc)-OH plays a crucial role in peptide synthesis, particularly in creating β-sheet structures. A study by Nowick et al. (2002) introduced a unique amino acid, Orn(i-PrCO-Hao), that readily incorporates into peptides, inducing them to fold into β-sheetlike structures. The derivative Fmoc-Orn(i-PrCO-Hao)-OH behaves like a regular amino acid in peptide synthesis, demonstrating its utility in creating structured peptides (Nowick et al., 2002).

2. Protection of Amino Acid Side Chains

Another significant application is in the protection of amino acid side chains during peptide synthesis. Isidro-Llobet et al. (2005) found that semipermanent side-chain protection of Orn (and Lys) with p-nitrobenzyloxycarbonyl (pNZ), used in Fmoc/tBu chemistry, does not cause the unwanted removal of α-Fmoc, a common issue with groups like Alloc (Isidro-Llobet et al., 2005).

3. Solid-Phase Peptide Synthesis

Fmoc-Orn(Alloc)-OH is also vital in solid-phase peptide synthesis (SPPS). Shapiro et al. (1997) developed a block method for SPPS of serine phosphopeptides using a combination of Fmoc and Alloc strategies. This method is crucial for creating specific peptides, including those for studying proteins involved in diseases like Alzheimer's (Shapiro et al., 1997).

4. Antibacterial Composite Materials

Another intriguing application is in the development of biomedical materials. Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, highlighting the potential of Fmoc-derivatives in creating materials that inhibit bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

5. Development of Hydrogels

Roy et al. (2011) discussed the formation and characterization of hydrogels using Fmoc-protected amino acids. These hydrogels are of significant interest due to their potential applications in biomedical fields, such as drug delivery and tissue engineering (Roy et al., 2011).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Relevant Papers

For relevant papers, please refer to the technical documents provided by Sigma-Aldrich .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIOYNXBHZZBI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373248
Record name Fmoc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Orn(Alloc)-OH

CAS RN

147290-11-7
Record name Fmoc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Orn(Alloc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Orn(Alloc)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Orn(Alloc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Orn(Alloc)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Orn(Alloc)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Orn(Alloc)-OH

Citations

For This Compound
41
Citations
LN Neupane, CR Lohani, J Kim, KH Lee - Tetrahedron, 2013 - Elsevier
A simple amino acid based compound (1) containing a phenyl boronic group and pyrene fluorophore showed an enhanced fluorescence in aqueous solutions at physiological pH …
Number of citations: 21 www.sciencedirect.com
J Xue, R Ray, D Singer, D Böhme, DS Burz, V Rai… - Biochemistry, 2014 - ACS Publications
Diabetes-induced hyperglycemia increases the extracellular concentration of methylglyoxal. Methylglyoxal-derived hydroimidazolones (MG-H) form advanced glycation end products (…
Number of citations: 162 pubs.acs.org
VE Zwicker, BM Long, KA Jolliffe - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A series of linear peptide based anion receptors, in which the distance between the bis[zinc(II)dipicolylamine] binding sites and the peptide backbone was varied systematically, was …
Number of citations: 31 pubs.rsc.org
Y Wu, Y Li, W Cong, Y Zou, X Li, H Hu - Chinese Chemical Letters, 2020 - Elsevier
TNFR1-associated death domain protein (TRADD) with arginine N-GlcNAcylation is a novel and structurally unique posttranslational modification (PTM) glycoprotein that blocks the …
Number of citations: 6 www.sciencedirect.com
R Schmidt, D Böhme, D Singer… - Journal of Mass …, 2015 - Wiley Online Library
Glycation is a non‐enzymatic reaction of protein amino and guanidino groups with reducing sugars or dicarbonyl products of their oxidative degradation. Modification of arginine …
MT Klun - 2015 - search.proquest.com
This thesis describes my work in improving macrocyclic peptides as model systems used for studying beta-sheet assemblies. Chapter 1 details a strategy for synthesizing macrocyclic …
Number of citations: 3 search.proquest.com
D Hymel, K Tsuji, RA Grant, RM Chingle… - Organic & …, 2021 - pubs.rsc.org
Targeting protein – protein interactions (PPIs) has emerged as an important area of discovery for anticancer therapeutic development. In the case of phospho-dependent PPIs, such as …
Number of citations: 4 pubs.rsc.org
LN Neupane, PK Mehta, KH Lee - New Journal of Chemistry, 2017 - pubs.rsc.org
The control of disassembly of supramolecular nanostructures of self-assembled peptides by specific stimuli has not been intensively investigated for the fluorescent detection of analytes …
Number of citations: 1 pubs.rsc.org
M Pan, S Li, X Li, F Shao, L Liu… - Angewandte Chemie …, 2014 - Wiley Online Library
As a unique and unappreciated protein posttranslational modification, arginine N‐glycosylation was recently discovered to play an important role in the process that bacteria counteract …
Number of citations: 52 onlinelibrary.wiley.com
CRO Bartling, F Alexopoulou, S Kuschert… - Journal of Medicinal …, 2023 - ACS Publications
Peptides targeting disease-relevant protein–protein interactions are an attractive class of therapeutics covering the otherwise undruggable space between small molecules and …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.